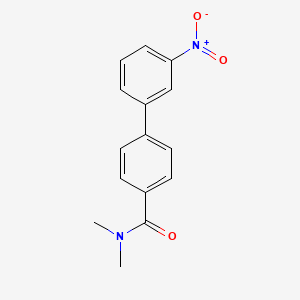

N,N-Dimethyl-4-(3-nitrophenyl)benzamide

Description

N,N-Dimethyl-4-(3-nitrophenyl)benzamide (CAS: 1355247-88-9) is a benzamide derivative featuring a dimethylamino group on the amide nitrogen and a meta-nitro-substituted phenyl ring at the para position of the benzamide core. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile, which arises from the electron-withdrawing nitro group and the electron-donating dimethylamino substituent. It is commercially available for research purposes .

Properties

IUPAC Name |

N,N-dimethyl-4-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(10-13)17(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAIEXRQMMVTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742793 | |

| Record name | N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-88-9 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, N,N-dimethyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(3-nitrophenyl)benzamide typically involves the reaction of 4-(3-nitrophenyl)benzoic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Reduction: N,N-Dimethyl-4-(3-nitrophenyl)benzamide can undergo reduction reactions to convert the nitro group to an amino group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Reduction: N,N-Dimethyl-4-(3-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : N,N-Dimethyl-4-(3-nitrophenyl)benzamide serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including reduction, substitution, and hydrolysis.

- Reagent in Chemical Reactions : The compound is utilized as a reagent in various chemical transformations, contributing to the development of new synthetic methodologies.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it may inhibit enzymes critical in cancer progression and inflammation, making it a candidate for further drug development.

- Protein-Ligand Interactions : this compound has been employed to study protein-ligand interactions, aiding in the understanding of molecular recognition processes.

Medicine

- Anticancer Potential : Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have demonstrated significant reductions in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary investigations suggest that the compound may exhibit antimicrobial properties, which warrants further exploration to elucidate its efficacy against different pathogens.

Industry

- Dyes and Pigments Production : The compound is utilized in the production of specialty chemicals such as dyes and pigments due to its vibrant color properties and stability.

Cytotoxicity Assessment

A study involving multiple cancer cell lines reported that this compound significantly reduced cell viability in a dose-dependent manner. This suggests its potential as a lead compound for developing novel anticancer therapies.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins, showcasing favorable binding affinities with receptor tyrosine kinases involved in tumor growth. This information is crucial for understanding its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Nitro Substitution

- N,N-Dimethyl-4-(4-nitrophenyl)benzamide (CAS: 1355247-57-2):

- Structural Difference: The nitro group is at the para position on the phenyl ring instead of meta.

- Implications:

- Symmetry : The para substitution may enhance crystallinity, as seen in related compounds like 4-Nitro-N-(3-nitrophenyl)benzamide, which forms stable crystals .

Substituent Variation on the Amide Nitrogen

- N-Methyl-N-(4-nitrophenyl)benzamide (CAS: 33672-82-1):

- Structural Difference: A single methyl group replaces the dimethyl substitution on the amide nitrogen.

- Implications:

- Lipophilicity: The dimethyl groups in the target compound increase lipophilicity (logP ~2.8 estimated) compared to the mono-methyl analog (logP ~2.2).

Steric Hindrance : Dimethyl substitution may hinder rotational freedom, affecting binding in biological systems .

- Implications:

- Electronic Profile: The dimethylamino group is a strong electron donor, activating the ring for electrophilic reactions, whereas the nitro group in the target compound deactivates the ring .

Bulky Aromatic and Heterocyclic Derivatives

- N-(2,2-Diphenylethyl)-4-nitrobenzamide: Structural Difference: A bulky diphenylethyl group replaces the dimethylamino substituent. Implications:

- Solubility : The diphenylethyl group reduces aqueous solubility compared to the target compound.

Applications : Such bulky derivatives are often explored in polymer chemistry or as enzyme inhibitors due to steric effects .

N-(3-chlorophenethyl)-4-nitrobenzamide :

- Structural Difference: A chlorophenethyl group introduces electronegative chlorine.

- Implications:

- Reactivity : The chlorine atom may participate in halogen bonding, influencing interactions in catalytic or biological systems .

Nitro Group Functionalization

- 4-Nitro-N-(3-nitrophenyl)benzamide :

- Structural Difference: Contains two nitro groups (on both the benzamide and aniline rings).

- Implications:

- Stability : Increased thermal sensitivity due to multiple nitro groups.

- Synthesis : Prepared via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride, contrasting with the target compound’s synthesis using dimethylamine .

Biological Activity

N,N-Dimethyl-4-(3-nitrophenyl)benzamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a dimethylamino group and a nitrophenyl group, which are critical for its biological interactions. The nitrophenyl moiety can participate in electron transfer reactions, while the dimethylamino group facilitates hydrogen bonding with biological macromolecules, enhancing its potential as a ligand in enzyme inhibition and receptor interaction.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Protein-Ligand Interactions : It forms stable complexes with proteins, influencing their function and activity.

- Electron Transfer : The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl groups have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth suggests potential as an anticancer agent.

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies suggest that related compounds may possess anti-inflammatory properties, indicating a broader therapeutic potential.

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, compounds similar to it showed IC50 values ranging from 0.42 µM to 7.29 µM against colon cancer cell lines (SW1116), indicating promising anticancer activity compared to standard treatments like methotrexate .

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression. Docking studies reveal favorable interactions with active sites of kinases and other proteins, suggesting mechanisms through which it may exert its biological effects .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, the following table summarizes key structural differences and their implications for biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at para position | Anticancer, Antimicrobial |

| N,N-Dimethyl-4-(4-nitrophenyl)benzamide | Nitro group at ortho position | Different reactivity |

| N,N-Dimethyl-4-(3-aminophenyl)benzamide | Amino group instead of nitro | Potentially reduced activity |

| N,N-Dimethyl-4-(3-methylphenyl)benzamide | Methyl group instead of nitro | Altered chemical behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.